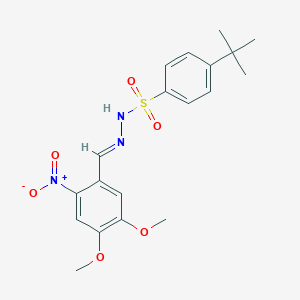

4-tert-butyl-N'-(4,5-dimethoxy-2-nitrobenzylidene)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to "4-tert-butyl-N'-(4,5-dimethoxy-2-nitrobenzylidene)benzenesulfonohydrazide" often involves multi-step chemical reactions including lithiation, reaction with nitrosopropane, and subsequent oxidation processes. For example, in the synthesis of 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), lithiation of dimethoxy-tribromobenzene followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O is employed (Fujita et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds similar to the subject chemical showcases complex geometric arrangements, often analyzed through X-ray crystallography. For instance, the structure of N′-(arylidene)4-nitrobenzenesulfonohydrazides reveals how substitutions affect structural parameters and supramolecular features (Salian et al., 2018).

Chemical Reactions and Properties

The chemical behavior of "4-tert-butyl-N'-(4,5-dimethoxy-2-nitrobenzylidene)benzenesulfonohydrazide" and related compounds involves various reactions such as hydrogen abstraction and interactions with radicals. These reactions are crucial in understanding the chemical stability and potential applications of such compounds. For example, the reactions involving phenoxy radicals and nitroxide demonstrate significant outcomes in terms of dimer formation and hydrogen abstraction processes (Carloni et al., 1993).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and crystallinity, are essential for practical applications. Polyamides derived from similar structural frameworks exhibit noncrystalline nature, high thermal stability, and solubility in polar solvents, making them suitable for various applications (Hsiao et al., 2000).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other substances and stability under different conditions, is vital for synthesizing and applying these compounds effectively. The acid-catalyzed transformations of solvomercuration adducts of nitrobenzylcyclopropane derivatives provide insights into the stability and reactivity patterns of such compounds (Fedotov et al., 2013).

Scientific Research Applications

Antiferromagnetic Exchange Interaction and Material Science

A study by Fujita et al. (1996) on a related compound, 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), explores its antiferromagnetic exchange interaction, providing insights into magnetic properties and potential applications in material science and spintronics. This research highlights the importance of understanding magnetic interactions in designing new materials with specific magnetic properties (Fujita et al., 1996).

Organic Synthesis and Photoresist Improvement

Ito and Ichimura (2000) investigated 4-(tert-Butoxycarbonyloxy)benzyl p-toluenesulfonates as acid amplifiers for chemically amplified photoresists. Their work aimed at enhancing the photosensitivity of photoimaging materials, indicating the role of such compounds in improving photoresist technologies for electronic and photonic applications (Ito & Ichimura, 2000).

Polymer Science

Research by Hsiao et al. (2000) on polyamides derived from 4-tert-butylcatechol underscores the relevance of structurally similar compounds in synthesizing new polymeric materials. These materials exhibit significant thermal stability and solubility, highlighting their potential in high-performance applications (Hsiao, Yang, & Chen, 2000).

Bioactive Compound Investigation

Sirajuddin et al. (2013) synthesized Schiff base compounds, including ones similar to the compound , for their potential bioactive properties. They explored antibacterial, antifungal, antioxidant, and DNA binding activities, illustrating the broad interest in such compounds for pharmaceutical and medicinal chemistry research (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Environmental Sensing

Hussain et al. (2017) developed a sensor based on derivatives of N′-nitrobenzylidene-benzenesulfonohydrazide for detecting mercury ions. This study highlights the application of such compounds in environmental monitoring and the development of sensitive and selective sensors for hazardous materials (Hussain, Rahman, Arshad, & Asiri, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-tert-butyl-N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-19(2,3)14-6-8-15(9-7-14)29(25,26)21-20-12-13-10-17(27-4)18(28-5)11-16(13)22(23)24/h6-12,21H,1-5H3/b20-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBJILOXRMWGCY-UDWIEESQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)

![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)

![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)

![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![4-{[(3-methoxyphenyl)thio]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5513100.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5513104.png)